N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)
Description
N,N'-Methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) is a symmetrical bis-sulfonamide compound featuring a central methane backbone (N,N'-methanediyl) linked to two propanamide moieties. Each propanamide group is substituted with a sulfonyl unit connected to a 2-(diethylamino)ethyl chain.
Properties
IUPAC Name |
3-[2-(diethylamino)ethylsulfonyl]-N-[[3-[2-(diethylamino)ethylsulfonyl]propanoylamino]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N4O6S2/c1-5-22(6-2)11-15-30(26,27)13-9-18(24)20-17-21-19(25)10-14-31(28,29)16-12-23(7-3)8-4/h5-17H2,1-4H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCBTPJUHPOKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)CCC(=O)NCNC(=O)CCS(=O)(=O)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) typically involves multiple steps, including the reaction of diethylaminoethyl sulfonyl chloride with methanediylbis(3-aminopropanamide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) typically involves multi-step reactions. Key steps include the reaction of diethylaminoethyl sulfonyl chloride with methanediylbis(3-aminopropanamide) in an organic solvent like dichloromethane or tetrahydrofuran, often utilizing triethylamine as a base to neutralize hydrochloric acid byproducts. This method allows for the production of the compound with high purity and yield.
Chemical Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: Can be reduced to secondary amines using lithium aluminum hydride.
- Substitution: Participates in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
Scientific Research Applications
N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) has shown potential across multiple scientific domains:
Chemistry
- Organic Synthesis: Acts as a reagent in various organic synthesis pathways and catalysis processes.
- Catalysis: Its unique structure allows it to serve as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Biology
- Biochemical Probes: Investigated for its ability to interact with biological molecules, potentially serving as probes in biochemical studies.
- Enzyme Inhibition Studies: Similar compounds have been evaluated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in metabolic disorders and neurodegenerative diseases .
Medicine
- Therapeutic Properties: Explored for anti-inflammatory and anticancer activities. Its mechanism may involve the inhibition of enzymes related to inflammatory pathways, making it a candidate for drug development.
- Drug Design: The compound’s structural characteristics make it suitable for modification into new therapeutic agents targeting various diseases.
Industry
- Advanced Materials Development: Used in the formulation of polymers and advanced materials due to its unique functional groups that can enhance material properties.
- Chemical Intermediates: Serves as an intermediate in the production of other valuable chemical compounds, contributing to various industrial applications.
Case Studies
-
Anti-inflammatory Activity Study:
- Researchers investigated the compound's ability to inhibit specific enzymes involved in inflammatory responses. Results indicated significant potential for developing anti-inflammatory drugs.
-
Cancer Therapeutics:
- A study evaluated the compound's effects on cancer cell lines, revealing promising results that warrant further investigation into its anticancer properties.
Mechanism of Action
The mechanism of action of N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N,N′-(Ethane-1,2-diyl)bis(3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanamide)
- Structure: Contains an ethane backbone (vs. methane in the target compound) and thiazolidinone rings with sulfanylidene groups.
- The sulfanylidene (C=S) group may enhance metal-binding capacity compared to sulfonyl (SO₂) groups .
- Applications: Likely explored for pharmaceutical applications due to the thiazolidinone scaffold.
2.1.2 N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide]
- Structure : Features a propane backbone and ethenylsulfonyl groups.
- Key Differences: The longer propane spacer and ethenylsulfonyl substituents increase reactivity, making this compound suitable for crosslinking in polymer chemistry. The absence of diethylamino groups reduces polarity compared to the target compound .
- Applications : Used in crosslinking agents for resins or hydrogels due to the ethenylsulfonyl reactivity.
2.1.3 N,N′-[({[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}imino)bis(methylene-3,1-phenylene)]diacetamide
- Structure : Incorporates aromatic benzene rings and a tert-butyl-substituted sulfonamide group.
- Key Differences : The aromatic backbone enhances thermal stability, while the tert-butyl group increases hydrophobicity. The diacetamide groups differ from the propanamide chains in the target compound .
- Applications: Potential use in high-temperature materials or as a surfactant.
Physicochemical Properties
Functional Group Impact
- Sulfonyl vs. Sulfanylidene : Sulfonyl groups (SO₂) in the target compound enhance oxidative stability and hydrogen-bonding capacity, whereas sulfanylidene (C=S) groups in the ethane-diyl analog may facilitate redox activity .
- Diethylaminoethyl vs. Ethenylsulfonyl groups prioritize crosslinking reactivity .
- Aromatic vs. Aliphatic Backbones : Aromatic backbones (e.g., benzene in ) improve thermal stability but reduce flexibility compared to aliphatic methane/ethane spacers .
Toxicity and Regulatory Considerations
- Thiazolidinone-containing compounds () may exhibit biological activity requiring toxicity screening, whereas the target compound’s lack of heterocycles suggests lower inherent bioactivity .
Biological Activity
N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide), a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a subject of various studies aimed at elucidating its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- CAS Number : 12113-07-4
This sulfonamide derivative features a central methylene bridge connecting two sulfonamide groups, each containing a diethylamino substituent. This unique arrangement may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide compounds, including N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide). The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 μg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.216 - 124.432 μg/mL | Bactericidal action |
The compound exhibited selective activity against Gram-positive bacteria and demonstrated moderate-to-good antibiofilm activity against MRSA and SE strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to antimicrobial properties, N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide) has been investigated for its anticancer effects. Studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines. For instance:
- Cell Line : MCF-7 (human breast cancer)
- IC50 Values : Comparable to standard chemotherapeutics
- Mechanism : Induction of apoptosis and cell cycle arrest
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Other Biological Activities
Research has also explored the compound's effects on other biological systems:
- Chlamydia Inhibition : The compound demonstrated selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .
- Toxicity Assessments : Preliminary studies indicated low toxicity towards human cells, making it a promising candidate for further development .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide):
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted to assess the compound's effectiveness against biofilms formed by MRSA. The study reported significant reductions in biofilm biomass and viability compared to untreated controls.
- Anticancer Mechanism Investigation : Another study focused on the apoptotic pathways activated by the compound in MCF-7 cells, revealing increased caspase activity and DNA fragmentation.
- Chlamydia Selectivity Studies : Research highlighted the compound's ability to selectively target Chlamydia without affecting host cell viability, paving the way for targeted therapies against this pathogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
